N'-[2-(4-Chloro-phenyl)-quinazolin-4-yl]-N,N-dimethyl-propane-1,3-diamine
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Overview
Description
N’-[2-(4-Chloro-phenyl)-quinazolin-4-yl]-N,N-dimethyl-propane-1,3-diamine is a compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has shown promise in various scientific research fields due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-(4-Chloro-phenyl)-quinazolin-4-yl]-N,N-dimethyl-propane-1,3-diamine typically involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors. For instance, 2-aminobenzonitrile can be reacted with an appropriate aldehyde under acidic conditions to form the quinazoline ring.
Introduction of the 4-Chloro-phenyl Group: The 4-chloro-phenyl group can be introduced via a substitution reaction using 4-chloroaniline.
Attachment of the N,N-Dimethyl-propane-1,3-diamine Moiety: The final step involves the reaction of the quinazoline derivative with N,N-dimethyl-propane-1,3-diamine under suitable conditions, such as in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-[2-(4-Chloro-phenyl)-quinazolin-4-yl]-N,N-dimethyl-propane-1,3-diamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents like dichloromethane, with bases like triethylamine.
Major Products Formed
Oxidation: Formation of quinazoline N-oxides.
Reduction: Formation of reduced quinazoline derivatives.
Substitution: Formation of various substituted quinazoline derivatives depending on the substituents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anticancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-[2-(4-Chloro-phenyl)-quinazolin-4-yl]-N,N-dimethyl-propane-1,3-diamine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound may also modulate receptor activity by binding to receptor sites and altering their conformation and function.
Comparison with Similar Compounds
Similar Compounds
Erlotinib: A quinazoline derivative used as an anticancer agent.
Gefitinib: Another quinazoline derivative with anticancer properties.
Prazosin: A quinazoline derivative used to treat hypertension.
Uniqueness
N’-[2-(4-Chloro-phenyl)-quinazolin-4-yl]-N,N-dimethyl-propane-1,3-diamine is unique due to its specific chemical structure, which imparts distinct biological activities and potential therapeutic applications. Its combination of a quinazoline core with a 4-chloro-phenyl group and a N,N-dimethyl-propane-1,3-diamine moiety makes it a versatile compound for various scientific research applications.
Properties
IUPAC Name |
N-[2-(4-chlorophenyl)quinazolin-4-yl]-N',N'-dimethylpropane-1,3-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN4/c1-24(2)13-5-12-21-19-16-6-3-4-7-17(16)22-18(23-19)14-8-10-15(20)11-9-14/h3-4,6-11H,5,12-13H2,1-2H3,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQIBZBRPAORTIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNC1=NC(=NC2=CC=CC=C21)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
41.7 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49644215 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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